Product packaging for Isotridecanoic acid(Cat. No.:CAS No. 25448-24-2)

Isotridecanoic acid

Cat. No.: B1205961
CAS No.: 25448-24-2
M. Wt: 214.34 g/mol
InChI Key: SIOLDWZBFABPJU-UHFFFAOYSA-N
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Description

Overview of Branched-Chain Saturated Fatty Acids in Biological Systems

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl branches along their carbon chain. wikipedia.orgcreative-proteomics.com These fatty acids are commonly found in various organisms and are involved in a range of metabolic processes. nih.gov Due to their specific branched structure, BCFAs possess distinct physical and chemical properties, such as a low freezing point and good thermal and oxidation stability. creative-proteomics.com

In biological systems, BCFAs are integral components of cell membranes, particularly in certain microorganisms like Bacillus, where they can constitute about 90% of the membrane's fatty acids, contributing to its fluidity. creative-proteomics.com They are also found in dairy products, lanolin, and the vernix caseosa of human infants. wikipedia.orgresearchgate.net Research indicates that BCFAs play a role in various biological activities, including anti-inflammatory and neuroprotective actions. nih.govresearchgate.net They are considered important for the colonization of the intestines in healthy newborns and may influence the establishment of the gut microbiota. wikipedia.orgcreative-proteomics.comresearchgate.net

Distinctive Structural Features of Isotridecanoic Acid

This compound is a branched-chain saturated fatty acid. nih.govebi.ac.uk Its chemical structure is defined as dodecanoic acid (a 12-carbon chain fatty acid, also known as lauric acid) with a methyl group attached at the 11th carbon position. nih.govebi.ac.ukcymitquimica.com This specific structure gives it the systematic IUPAC name of 11-methyldodecanoic acid. nih.govebi.ac.ukchemspider.com It belongs to the class of medium-chain fatty acids, which are characterized by an aliphatic tail containing between 4 and 12 carbon atoms. mcdb.ca

As a result of its long hydrocarbon chain, this compound is a very hydrophobic molecule with limited solubility in water but is soluble in organic solvents. cymitquimica.commcdb.ca It has a molecular formula of C₁₃H₂₆O₂ and a molecular weight of approximately 214.34 g/mol . nih.govcymitquimica.comlarodan.com The presence of the methyl group at the penultimate carbon influences its physical and chemical properties. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 11-methyldodecanoic acid nih.govebi.ac.ukchemspider.com
Molecular Formula C₁₃H₂₆O₂ nih.govlarodan.com
Molecular Weight 214.34 g/mol nih.govlarodan.com
CAS Number 25448-24-2 nih.govsielc.com
Synonyms 11-methyllauric acid, Iso-C13:0, 13:0 iso mcdb.calarodan.comsielc.com
Chemical Class Medium-chain fatty acid, Methyl-branched fatty acid nih.govebi.ac.ukmcdb.ca
Appearance Colorless to pale yellow liquid or solid cymitquimica.com

| Solubility | Practically insoluble in water; Soluble in organic solvents cymitquimica.commcdb.ca |

Research Trajectories and Academic Significance of this compound Studies

This compound has been identified in various bacteria, including Streptomyces and Stenotrophomonas. nih.gov Research into this compound often involves its comparison with structurally related, unsaturated fatty acids that function as signaling molecules in microbial communication.

A significant area of research involves diffusible signal factors (DSF) used in cell-to-cell communication by both prokaryotes and eukaryotes. caymanchem.comcaymanchem.com For instance, cis-Δ²-11-methyl-dodecenoic acid is a known DSF. caymanchem.com In studies investigating these signaling pathways, the saturated counterpart, 11-methyldodecanoic acid (this compound), is often used as a reference compound. Research has shown that the concentration of cis-Δ²-11-methyl-dodecenoic acid required to induce a DSF biosensor is approximately 20,000-fold lower than that of its corresponding saturated fatty acid, 11-methyldodecanoic acid. caymanchem.comcaymanchem.com This highlights the crucial role of the double bond in the biological activity of the signaling molecule and underscores the academic significance of this compound as a control or baseline compound in such studies.

Methodologies for the analysis of this compound have also been developed, such as reverse-phase high-performance liquid chromatography (HPLC), which allows for its separation and analysis. sielc.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Dodecanoic acid
Lauric acid
11-methyldodecanoic acid
cis-Δ²-11-methyl-dodecenoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O2 B1205961 Isotridecanoic acid CAS No. 25448-24-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-methyldodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOLDWZBFABPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067099
Record name Isotridecanoic acid
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Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25448-24-2, 5681-98-1
Record name Isotridecanoic acid
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Record name Isotridecanoic acid
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Record name Isotridecanoic acid
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Record name Isotridecanoic acid
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Nomenclature and Structural Variants of Isotridecanoic Acid

Systematic and Common Nomenclatures in Scientific Literature

In scientific literature, isotridecanoic acid is referred to by both its systematic IUPAC name and several common names and synonyms. The systematic name, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 11-methyldodecanoic acid nih.govresearchgate.netebi.ac.uk. This name precisely describes its structure as a twelve-carbon chain (dodecanoic acid) with a methyl group attached to the eleventh carbon atom.

The common name, "this compound," is also widely used. Other synonyms found in the literature include 11-methyllauric acid nih.govnih.gov. In lipidomics and related fields, it is often abbreviated using notations such as 13:0 iso , C13:0 iso , or i13:0 , which indicate a thirteen-carbon fatty acid with an "iso" branching pattern researchgate.netnih.govunco.edu.

Nomenclature Type Name
Systematic (IUPAC) Name 11-methyldodecanoic acid
Common Name This compound
Synonym 11-methyllauric acid
Abbreviation 13:0 iso, C13:0 iso, i13:0

Structural Isomerism and Relationships to Other Branched-Chain Fatty Acids

This compound has the chemical formula C13H26O2 nih.gov. Its structure as a saturated fatty acid means that its thirteen-carbon aliphatic chain contains only single carbon-carbon bonds wikipedia.org. The defining feature of this compound is its branched structure, specifically the methyl group at the penultimate carbon (the carbon second from the end of the chain). This "iso" branching is a common feature among many branched-chain fatty acids (BCFAs) unco.edu.

The structural isomer of this compound is its straight-chain counterpart, tridecanoic acid (also known as n-tridecanoic acid) nih.govnews-medical.net. Both molecules share the same chemical formula but differ in the arrangement of their atoms, leading to different physical and biological properties. Another type of branching in fatty acids is the "anteiso" form, where the methyl group is located on the antepenultimate carbon (the third carbon from the end) unco.edu.

The relationship between this compound and other BCFAs is based on the position and number of methyl branches. For instance, isotetradecanoic acid (12-methyltridecanoic acid) is a longer-chain homologue with a similar "iso" branching pattern nih.gov. These subtle structural differences, including chain length and branch position, are critical in various biological systems and for their analysis.

Compound Chemical Formula Structure Type Key Structural Feature
This compound C13H26O2Branched-chain (iso)Methyl group on the 11th carbon
Tridecanoic acid C13H26O2Straight-chainUnbranched 13-carbon chain
Isotetradecanoic acid C14H28O2Branched-chain (iso)Methyl group on the 12th carbon

Derivatization Strategies for Chemical Modification and Analysis in Research

The analysis of this compound and other fatty acids often requires chemical modification, or derivatization, to enhance their volatility and improve their detection by analytical instruments such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) unco.educreative-proteomics.com.

A common derivatization strategy is the conversion of the carboxylic acid group into a less polar and more volatile ester. This is frequently achieved through esterification to form fatty acid methyl esters (FAMEs) unco.educreative-proteomics.com. Another widely used method involves the formation of trimethylsilyl (B98337) (TMS) esters by reacting the fatty acid with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) oup.com.

For enhanced detection in LC-MS, particularly in the positive ionization mode, derivatization reagents that introduce a charged moiety are employed. For example, fatty acids can be reacted with 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide to form 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) derivatives researchgate.net. These modifications improve ionization efficiency and allow for more sensitive detection researchgate.net.

The choice of derivatization method depends on the analytical technique being used and the specific research question. For instance, FAMEs are well-suited for GC-MS analysis, which is effective for separating and identifying different fatty acid isomers creative-proteomics.com.

Derivatization Method Derivative Formed Analytical Technique Purpose
Esterification Fatty Acid Methyl Esters (FAMEs)GC-MSIncreased volatility and improved chromatographic separation
Silylation Trimethylsilyl (TMS) EstersGC-MSIncreased volatility for gas phase analysis
Pyridinium Iodide Reaction 3-Acyloxymethyl-1-methylpyridinium Iodide (AMMP)LC-MS/MSEnhanced ionization efficiency for mass spectrometry

Biological Occurrence and Distribution of Isotridecanoic Acid

Occurrence in Select Eukaryotic Systems

Presence in Specific Animal Tissues and Secretions (e.g., Avian Chemical Communication, Mammalian Lipid Pools)Isotridecanoic acid and other branched-chain fatty acids have been detected in various animal tissues and secretions. In avian systems, compounds like iso-tridecanoic acid heptadecyl ester have been identified in petrel uropygial secretions, suggesting a potential role in avian chemical communicationoup.comoup.comresearchgate.net. The uropygial gland's secretions are a primary source of exogenous chemicals in birds, used for feather maintenance and potentially for social signalingoup.com. In mammals, branched-chain fatty acids are found in lipid pools, including milk fat, where they are often produced by rumen bacteriamdpi.comwindows.net. They are also present in animal tissues and secretions, such as secretions near animal eyes, where they contribute to lubricating effectswindows.net. Furthermore, this compound can be a component of phosphatidylglycerolphosphate in animal tissues, serving as a precursor for cardiolipin (B10847521) synthesishmdb.ca. The presence of BCFAs in mammalian lipid pools suggests their integration into metabolic pathways and potential roles in signaling or structural functions.

Compound List:

this compound

13-Methyltetradecanoic acid

Isopentadecanoic acid

iso-Tridecanoic acid (iso-C13:0)

13-methylmyristic acid

Isopentadecylic acid

Subtilopentadecanoic acid

iso-Pentadecanoic acid

Anteiso-pentadecanoic acid (anteiso-C15:0)

Anteiso-heptadecanoic acid (anteiso-C17:0)

Iso-pentadecanoic acid (iso-C15:0)

Iso-tridecanoic acid (iso-C13:0)

Anteiso-tridecanoic acid (anteiso-C13:0)

Iso-hexadecanoic acid (iso-C16:0)

Anteiso-hexadecanoic acid (anteiso-C16:0)

Octadecanoic acid (C18:0)

Pentadecanoic acid (C15:0)

Heptadecanoic acid (C17:0)

Iso-hexadecanoic acid (iso-C16:0)

Anteiso-heptadecanoic acid (anteiso-C17:0)

Iso-pentadecanoic acid (iso-C15:0)

Iso-heptadecanoic acid (iso-C17:0)

Cis-2-decenoic acid (cis-DA)

11-Me-C12:Δ2

11-Me-C12:Δ2,5

12-Me-C14

Isovaleric acid (IVA)

Isolauric acid (i-12:0)

Isobutyric acid (IBA)

2-Methyl-butyric acid (2-MBA)

Palmitic acid (16:0)

Oleic acid (18:1Δ9)

Palmitoleic acid (16:1Δ9)

Linoleic acid

Biosynthesis and Metabolic Pathways of Isotridecanoic Acid

De Novo Biosynthesis Mechanisms in Biological Systems

The de novo synthesis of fatty acids, including branched-chain variants like isotridecanoic acid, primarily occurs in the cytosol. This process involves the sequential addition of two-carbon units derived from acetyl-CoA.

The fundamental pathway for de novo fatty acid synthesis begins with acetyl-CoA, which is carboxylated by acetyl-CoA carboxylase (ACC) to form malonyl-CoA byjus.comresearchgate.netnih.govsolubilityofthings.comdoi.org. This carboxylation is the committed and rate-limiting step in saturated straight-chain fatty acid synthesis byjus.comwikipedia.orgfunaab.edu.ng. Malonyl-CoA then serves as the primary two-carbon donor for chain elongation. The fatty acid synthase (FAS) complex, a multi-enzyme system, catalyzes a series of reactions including condensation, reduction, dehydration, and a second reduction, progressively extending the fatty acid chain by two carbons at each cycle byjus.comresearchgate.netsolubilityofthings.com. The reducing power for these steps is supplied by NADPH researchgate.netwikipedia.org. This process typically terminates with the production of palmitate (C16:0), but can continue to longer straight-chain fatty acids.

The synthesis of branched-chain fatty acids, such as this compound, deviates from the standard pathway by utilizing branched-chain α-keto acids as primers or through the incorporation of methylmalonyl-CoA wikipedia.org. Branched-chain amino acids (BCAAs) like valine, leucine (B10760876), and isoleucine are catabolized to form α-keto acids, which are then decarboxylated to produce branched-chain acyl-CoA precursors wikipedia.orgscielo.org.mxfrontiersin.org. Specifically, valine yields isobutyryl-CoA, leucine yields isovaleryl-CoA, and isoleucine yields 2-methylbutyryl-CoA wikipedia.orgscielo.org.mxfrontiersin.org. These branched-chain acyl-CoA molecules can then serve as primers for fatty acid synthase, initiating the synthesis of methyl-branched fatty acids wikipedia.org.

Alternatively, fatty acid synthase can exhibit promiscuity, using methylmalonyl-CoA as a substrate instead of malonyl-CoA nih.govnih.gov. Methylmalonyl-CoA is typically derived from the carboxylation of propionyl-CoA, which is an end-product of odd-chain fatty acid degradation plos.orglibretexts.orgwikipedia.org. The incorporation of methylmalonyl-CoA by FAS leads to the formation of methyl-branched fatty acids nih.govnih.gov. Enzymes like ECHDC1 are implicated in degrading methylmalonyl-CoA and ethylmalonyl-CoA, thus limiting the formation of branched-chain fatty acids by FASN nih.govnih.gov.

While the general synthesis of branched-chain fatty acids involves the aforementioned mechanisms, the specific enzymes and their substrate preferences for producing this compound (a C13 branched-chain fatty acid) are less extensively detailed in the provided literature. However, research on lysophosphatidic acid acyltransferases (LPAATs) offers insights into the incorporation of various fatty acyl groups into lipid structures. LPAATs are phospholipid biosynthetic enzymes that introduce fatty acyl groups into the sn-2 position of lysophosphatidic acid (LPA) to form phosphatidic acid (PA) tandfonline.comtandfonline.commdpi.com. Studies on bacterial LPAATs, such as PlsC from Thermus thermophilus HB8, have shown reactivity towards saturated, unsaturated, and methyl-branched fatty acids tandfonline.comtandfonline.com. This promiscuity is suggested to be conferred by a shortened N-terminus of the enzyme tandfonline.comtandfonline.com.

In plants, LPAATs have been investigated for their role in incorporating unusual fatty acids into storage triacylglycerols nih.gov. Research comparing LPAATs from flax, rape, and castor bean seeds demonstrated that these enzymes generally incorporated oleoyl-CoA preferentially and showed low capacity for incorporating methyl-branched acyl-CoA when presented alone, and were unable to incorporate them when mixed with oleoyl-CoA nih.gov. This suggests that LPAAT activity can represent a bottleneck for the incorporation of branched-chain acyl-CoA into phosphatidic acid in these plant systems nih.gov. While direct evidence for specific LPAAT paralogs responsible for this compound synthesis is not explicitly detailed, the broader findings indicate that enzymes involved in acyl-group transfer can exhibit varying specificities towards branched-chain substrates.

Catabolism and Biotransformation Pathways

The degradation of fatty acids, including branched-chain variants, primarily occurs through beta-oxidation, although modifications are required for branched structures.

Beta-oxidation is a catabolic process that breaks down fatty acid molecules into acetyl-CoA units, which then enter the citric acid cycle for energy production solubilityofthings.comwikipedia.orgfrontiersin.orgaocs.orgnih.gov. This process occurs in the mitochondria in eukaryotes and the cytosol in prokaryotes wikipedia.org. The standard beta-oxidation cycle involves four enzymatic steps: dehydrogenation, hydration, dehydrogenation, and thiolysis wikipedia.orgaocs.org.

However, traditional beta-oxidation is not directly applicable to branched-chain fatty acids because the methyl branch interferes with the enzymatic reactions, particularly at the beta-carbon libretexts.orgwikipedia.orgnih.govsmpdb.ca. For odd-chain fatty acids, beta-oxidation yields propionyl-CoA as the final three-carbon intermediate, which requires additional enzymatic steps for metabolism: carboxylation to D-methylmalonyl-CoA, isomerization to L-methylmalonyl-CoA, and conversion to succinyl-CoA, which can then enter the citric acid cycle plos.orglibretexts.orgwikipedia.org. Succinyl-CoA is an intermediate in the citric acid cycle.

For methyl-branched fatty acids, degradation often requires specialized pathways. In some bacteria, modified beta-oxidation pathways involving methyl-group-removing enzymes are utilized ontosight.ai. In eukaryotes, alpha-oxidation can play a role in the catabolism of certain branched-chain fatty acids, such as phytanic acid. This pathway involves oxidation at the alpha-carbon, followed by decarboxylation and the production of a branched intermediate that can then be processed by beta-oxidation libretexts.orgsmpdb.ca. Peroxisomes also play a role in the initial breakdown of very long-chain and methyl-branched fatty acids, before they are further processed in mitochondria wikipedia.orgaocs.org.

Beyond beta-oxidation, other enzymatic transformations can occur. For instance, fatty acid elongases (ELOVLs) are enzymes that mediate the elongation of very long-chain fatty acids, and research has identified specific ELOVLs that can elongate branched-chain fatty acids nih.govx-mol.netresearchgate.net. For example, ELOVL6 has been shown to elongate anteiso-15:0 to anteiso-17:0, and ELOVL3 elongates iso-18:0 to iso-20:0 nih.govx-mol.netresearchgate.net. These elongations can be subject to competition with the elongation of normal saturated fatty acids, indicating complex regulatory interactions within lipid metabolism nih.govx-mol.netresearchgate.net.

Furthermore, branched-chain amino acid catabolism itself is linked to fatty acid metabolism. BCAAs contribute to the production of acetyl-CoA and propionyl-CoA pools, which are precursors for fatty acid synthesis plos.orgnih.gov. In adipocytes, BCAA catabolism significantly contributes to the production of both even- and odd-chain fatty acids, with propionyl-CoA being a key primer for odd-chain fatty acid synthesis plos.orgnih.gov. This suggests a metabolic interplay where amino acid breakdown can directly influence fatty acid profiles.

Analytical Methodologies for Characterization and Quantification of Isotridecanoic Acid

Complementary Spectroscopic and Biophysical Techniques

The precise characterization and quantification of isotridecanoic acid, like other fatty acids, rely on a suite of advanced analytical techniques. Spectroscopic methods, in particular, offer non-destructive or minimally destructive ways to elucidate molecular structure, identify functional groups, and determine purity. Biophysical techniques, while often applied to larger molecular assemblies such as lipid nanoparticles or proteins, can provide complementary information regarding physical properties relevant in certain contexts of lipid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of fatty acids. Both proton (¹H) NMR and carbon-13 (¹³C) NMR provide detailed information about the molecular environment of atoms within this compound. ¹H NMR spectra reveal the different types of protons present, their neighboring nuclei, and their relative abundance, allowing for the identification of methyl, methylene (B1212753), and carboxylic acid protons. ¹³C NMR provides information on the carbon backbone, including the carbonyl carbon, various methylene carbons, and terminal methyl groups. Studies have indicated the utility of NMR for analyzing fatty acid compositions, with specific mention of its application to this compound in certain analytical contexts google.com.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (ppm)Description
Terminal Methyl (ω-CH₃)~0.8-0.9Triplet, characteristic of a methyl group at the end of an aliphatic chain.
Adjacent Methylene (ω-CH₂)~1.2-1.4Multiplet, influenced by the terminal methyl group.
Iso-Methyl (CH₃)~0.8-0.9Triplet, characteristic of a methyl group in an iso-branched structure.
Iso-Methine (CH)~1.5-1.7Multiplet, adjacent to the iso-methyl group.
Internal Methylene (CH₂)~1.2-1.6Complex multiplets, forming the bulk of the aliphatic chain.
Allylic Methylene (CH₂ adjacent to C=C, if present)~2.0-2.4Multiplets, if unsaturation were present (not typical for saturated this compound).
α-Methylene (CH₂ adjacent to COOH)~2.3-2.4Triplet, deshielded by the adjacent carbonyl group.
Carboxylic Acid (COOH)~10-13Broad singlet, highly deshielded, may exchange with solvent.

Note: Specific chemical shifts can vary slightly based on solvent, concentration, and temperature. This compound is a saturated fatty acid, so olefinic proton signals are not expected.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is widely employed for the identification and quantification of fatty acids due to its ability to detect characteristic vibrational modes of molecular bonds. For saturated fatty acids like this compound, key absorption bands include the C-H stretching vibrations in the aliphatic chain (typically around 2850-2960 cm⁻¹), the strong carbonyl (C=O) stretching vibration of the carboxylic acid group (around 1700-1725 cm⁻¹), and the O-H stretching vibration of the carboxylic acid dimer (a broad band around 2500-3300 cm⁻¹). The bending vibrations of methylene groups also contribute to the spectrum. These spectral fingerprints can be used for qualitative identification and, when combined with chemometric methods like Partial Least Squares (PLS) regression, for quantitative analysis aocs.orgmdpi.com.

Table 2: Characteristic IR Absorption Bands for Saturated Fatty Acids (including this compound)

Functional Group / VibrationWavenumber (cm⁻¹)Band Type / Description
C-H Stretch (Aliphatic)2850-2960Strong, characteristic of saturated hydrocarbon chains.
O-H Stretch (Carboxylic acid dimer)2500-3300Very broad, strong band due to hydrogen bonding.
C=O Stretch (Carbonyl)1700-1725Strong, sharp band, indicative of the carboxylic acid group.
C-H Bend (CH₂)1465Medium intensity, characteristic of methylene groups.
C-H Bend (CH₃)1375-1400Medium intensity, characteristic of methyl groups.
C-O Stretch (Carboxylic acid)1200-1300Strong band, associated with the carboxylic acid group.
C-H Wagging (CH₂)720Characteristic for long-chain saturated fatty acids in solid state.

Mass Spectrometry (MS) Coupled with Chromatography

Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are essential for separating fatty acids from complex mixtures. Coupling these with Mass Spectrometry (MS) provides highly sensitive and specific detection and identification capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS): Fatty acids are typically converted to their more volatile methyl esters (FAMEs) before GC-MS analysis. GC-MS separates FAMEs based on their volatility and polarity, while the mass spectrometer fragments them, producing characteristic mass spectra. For saturated fatty acids like this compound (C13:0), GC-MS analysis can yield a molecular ion peak (m/z 214 for C13H26O2, though often weak) and a series of fragment ions resulting from alpha-cleavage and beta-cleavage along the carbon chain. These fragments, such as acylium ions (e.g., m/z 73, 87, 101, 115, 129, 143, 157, 171, 185, 199), are diagnostic for chain length and structure nih.govresearchgate.netmdpi.com. This compound, being a branched-chain fatty acid, may exhibit unique fragmentation patterns or retention times compared to its linear counterpart (tridecanoic acid). Tridecanoic acid has been noted as an internal standard in GC analysis for fatty acid quantification chemicalbook.com.

Table 3: Typical GC-MS Fragmentation Ions for Saturated Fatty Acids

Ion Type / FragmentCharacteristic m/z Values (for saturated fatty acids)Description
Molecular Ion [M]⁺214 (for C13H26O2)Often weak for saturated fatty acids; indicates molecular weight.
Acylium Ions (α-cleavage)73, 87, 101, 115, 129, 143, 157, 171, 185, 199Result from cleavage adjacent to the carbonyl group, indicating chain length.
Carboxylate Ion [M-CH₃]⁺199Loss of a methyl group from the molecular ion.
McLafferty Rearrangement ProductsVariesCan occur in unsaturated or branched fatty acids, leading to characteristic fragments.
Fragment ions due to branchingSpecific to the position of the methyl groupBranched fatty acids often show unique fragment patterns that can aid in identifying the branching point.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous as it often does not require derivatization for fatty acids, allowing for direct analysis. Techniques like LC-MS/MS can provide high sensitivity and specificity, particularly for complex biological matrices. Ionization methods such as Electrospray Ionization (ESI) are commonly used. LC-MS can differentiate fatty acids based on their retention times and mass-to-charge ratios, and tandem MS (MS/MS) can further confirm identity through fragmentation patterns nih.govresearchgate.netnerc.ac.uk.

Biophysical Techniques

Biophysical techniques are primarily used to characterize the physical properties of larger molecular entities, such as lipid nanoparticles, liposomes, or proteins. While not directly used for characterizing the isolated molecule of this compound in the same way as spectroscopic methods, they are relevant in contexts where this compound might be a component of a formulation or biological system. Techniques like Dynamic Light Scattering (DLS) and Multi-Angle Light Scattering (MALS) are used to determine particle size, size distribution, and shape biorxiv.orgnih.govfrontiersin.orgkbibiopharma.commdpi.com. Analytical Ultracentrifugation (AUC) can provide information on molecular weight and shape in solution biorxiv.orgkbibiopharma.com. Zeta potential measurements assess surface charge, which is crucial for understanding colloidal stability biorxiv.orgnih.govfrontiersin.org. These methods are essential for understanding the behavior and performance of lipid-based delivery systems or complex lipid structures where this compound might be incorporated.

Research Applications and Broader Implications

Environmental Research Contexts of Isotridecanoic Acid

Occurrence and Environmental Fate in Aquatic and Terrestrial Ecosystems

Fatty acids, as a class, are ubiquitous and dynamic components within both aquatic and terrestrial ecosystems europa.eu. They are naturally present and also arise from anthropogenic uses, playing integral roles in the cellular structures and energy reserves of organisms ranging from bacteria to higher plants and animals europa.eu. Microbial metabolism is recognized as the primary route for their degradation in the environment europa.eu. Fatty acids generally exhibit rapid degradation through the β-oxidation pathway, and consequently, they are not typically expected to accumulate in environmental compartments europa.eu. Their mobility in soil is often low due to high soil organic carbon-water (B12546825) partitioning coefficients (Koc) and low water solubility, while volatilization is not considered a significant dissipation route europa.eu. Direct photolysis is also not a major contributor to their environmental breakdown, with biotic processes being predominant europa.eu.

This compound, as a branched fatty acid, is expected to follow these general environmental pathways, being subject to microbial metabolism europa.eu. While specific quantitative data on the occurrence of this compound in various environmental matrices is not extensively detailed in the reviewed literature, related compounds have been studied. For instance, isotridecanol (B73481), a precursor alcohol, has been investigated for its potential to bioaccumulate in fish tissues in certain ecological impact assessments . Furthermore, this compound (ITDA) itself has been identified as having significant toxicity to aquatic organisms, which necessitates the implementation of stringent environmental controls during its use and disposal . Studies have also indicated that formulations containing related compounds can lead to a reduction in microbial diversity within aquatic ecosystems and can inhibit crucial microbial degradation processes, highlighting potential indirect environmental impacts .

Studies on Microbial Degradation and Bioremediation Potential

The environmental breakdown of this compound is primarily mediated by microorganisms europa.eu. This compound can be formed through the oxidation of isotridecanol . Similar to other fatty acids, such as octanoic acid, this compound is anticipated to undergo ready biodegradation under aerobic conditions, primarily via the β-oxidation pathway, ultimately yielding carbon dioxide and water europa.eu. Research on ethoxylated variants of isotridecanol has shown significant aerobic biodegradation, with some studies reporting up to 75% degradation within a 28-day period .

Bioremediation strategies for environmental contaminants like this compound typically encompass approaches such as bioattenuation (monitoring natural degradation), biostimulation (enhancing the activity of indigenous microbes), and bioaugmentation (introducing specialized microbes) researchgate.net. While fatty acids are generally considered readily biodegradable, the specific toxicity of this compound to aquatic organisms and its potential to interfere with microbial processes suggest that the efficiency of its bioremediation may be influenced by specific environmental conditions and the presence of suitable microbial consortia.

Research methodologies employed to assess the environmental degradation of such compounds include standard tests like the OECD 301B (Ready Biodegradability) using activated sludge inoculum to monitor dissolved organic carbon removal over 28 days . For anaerobic conditions, tests such as ISO 11734, which monitor methane (B114726) production, can be utilized . More advanced studies may involve the use of ¹⁴C-labeled compounds to track mineralization rates and determine sorption coefficients (Kd) in soil and sediment, alongside metabolite profiling using techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify intermediate degradation products .

Table 1: Key Parameters and Methodologies in Environmental Fate and Degradation Studies of Fatty Acids

Parameter StudiedDescriptionMethodologies / Techniques
Biodegradability Extent and rate at which a substance is broken down by microorganisms under specified environmental conditions (aerobic/anaerobic).OECD 301B (Ready Biodegradability), ISO 11734 (Anaerobic Biodegradation), DOC removal, Methane production
Occurrence and Distribution Concentration and presence of the substance in various environmental compartments (water, soil, sediment, biota).Environmental monitoring, sampling, chemical analysis (e.g., GC-MS, LC-MS)
Environmental Fate & Transport Processes affecting the substance's movement and transformation in the environment, including partitioning, sorption, and potential for bioaccumulation.Sorption coefficient (Kd) determination, Log Pow, Bioaccumulation Factor (BCF) estimation, Modeling
Mineralization Rate The complete breakdown of organic compounds into inorganic substances (e.g., CO₂, H₂O) by microorganisms.¹⁴C-labeled compound studies, monitoring of CO₂ evolution
Metabolite Identification Identification of intermediate compounds formed during the degradation process.LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry)
Toxicity to Aquatic Organisms Assessment of the harmful effects of the substance on aquatic life.Standard ecotoxicity tests (e.g., on algae, daphnia, fish)
Impact on Microbial Communities Evaluation of how the substance affects the structure, diversity, and activity of microbial populations in soil and water.Microbial community analysis (e.g., PLFA analysis, DNA sequencing), enzyme activity assays

Future Directions and Emerging Research Frontiers

Advanced Omics Approaches (e.g., Metabolomics, Proteomics) in Branched-Chain Fatty Acid Research

The comprehensive analysis of biological molecules, known as "omics," is revolutionizing our understanding of BCFAs. These high-throughput technologies allow for a systematic study of the complex processes involving these molecules. ahajournals.org Metabolomics, the large-scale study of small molecules or metabolites, and proteomics, the study of proteins, are central to this revolution. ahajournals.org

Advanced analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are critical for the detailed analysis of BCFAs. creative-proteomics.com These technologies enable both targeted quantitative analysis for known BCFAs and untargeted metabolomics profiling to discover novel fatty acids and their related metabolites. creative-proteomics.comcreative-proteomics.com A key challenge in BCFA research is the differentiation of structural isomers (e.g., iso-, anteiso-), which can now be addressed with high-resolution separation techniques. creative-proteomics.com

Multi-omics approaches, which integrate data from metabolomics, proteomics, and lipidomics, are proving to be particularly powerful. For instance, a combined omics study on Mycobacterium smegmatis revealed that a fatty acid analogue induced significant alterations in the bacterial metabolome, proteome, and lipidome, including changes in branched-chain fatty acids. nih.gov Such integrated analyses have also been instrumental in identifying biomarkers for metabolic diseases. ahajournals.org In one study, a serum metabolite profile characterized by branched-chain amino acids was found to be associated with metabolic alterations. mdpi.com Furthermore, research on Staphylococcus aureus has correlated the lipid profile, which includes iso-tridecanoic acid (a C13:0 iso fatty acid), with antibiotic resistance, highlighting the link between lipid composition and bacterial phenotype. uliege.be

Table 1: Applications of Advanced Omics in Branched-Chain Fatty Acid Research
Omics ApproachTechnology PlatformKey Applications in BCFA ResearchExample Findings
MetabolomicsGC-MS, LC-MS/MS, NMRTargeted quantification, untargeted profiling, biomarker discovery, pathway analysis. creative-proteomics.comcreative-proteomics.comnih.govIdentification of BCFAs as potential biomarkers for metabolic diseases. ahajournals.orgmdpi.com
ProteomicsLC-MS/MSIdentification and quantification of enzymes in BCFA metabolism, understanding regulatory networks. ahajournals.orgnih.govRevealed downregulation of proteins in fatty acid biosynthesis upon treatment with a fatty acid analogue. nih.gov
LipidomicsLC-MS, Direct Infusion MSComprehensive characterization of lipid species, including BCFA-containing lipids; isomer differentiation. creative-proteomics.comnih.govmdpi.comCorrelation found between the lipid profile of S. aureus (including iso-tridecanoic acid) and antibiotic resistance. uliege.be
Multi-Omics IntegrationComputational & Statistical ToolsHolistic understanding of metabolic pathways, linking genotype to phenotype, systems-level analysis. nih.govnih.govIntegrated analysis showed a fatty acid analogue disrupts mycolic acid biosynthesis in mycobacteria. nih.gov

Computational Modeling and Systems Biology Insights into Isotridecanoic Acid Metabolism

Computational modeling and systems biology offer powerful frameworks for integrating complex omics data into a coherent understanding of metabolic networks. nih.gov Systems biology approaches can generate tissue- and disease-specific metabolic "maps," known as Genome-scale Metabolic Models (GEMs), which have been used to identify the role of branched-chain amino acids in conditions like obesity. e-enm.org

For this compound, computational models can predict its environmental fate, such as its biodegradation pathways. Techniques like molecular dynamics (MD) simulations and Quantitative Structure-Property Relationship (QSPR) models, which have been applied to related compounds like isotridecanol (B73481), can predict the interactions and physicochemical properties of this compound. A systems biology approach was used to create a quantitative computational model of the competitive metabolism between different polyunsaturated fatty acids, demonstrating the potential for such models to capture the essential features of fatty acid metabolism. nih.gov This methodology could be adapted to investigate the metabolism of this compound and its interactions with other fatty acids within cellular systems.

These models, built on experimental data, can simulate metabolic fluxes and predict how the system will respond to genetic or environmental perturbations. e-enm.org This predictive power is crucial for guiding future experimental research and for understanding the systemic effects of BCFAs.

Table 2: Computational and Systems Biology Approaches in Fatty Acid Research
ApproachDescriptionPotential Application for this compound
Genome-scale Metabolic Models (GEMs)Comprehensive in silico models of an organism's metabolism, integrating genomic and other omics data. e-enm.orgMapping the metabolic pathways of this compound synthesis and degradation; predicting metabolic fluxes.
Quantitative Structure-Property Relationship (QSPR)Models that correlate the chemical structure of a molecule with its physical properties. Predicting physicochemical properties like solubility and toxicity based on its branched structure.
Molecular Dynamics (MD) SimulationsComputer simulations of the physical movements of atoms and molecules. Modeling the interaction of this compound with cell membranes and enzymes.
Kinetic ModelingMathematical models describing the rates of metabolic reactions. nih.govSimulating the competitive metabolism of this compound with other fatty acids for key enzymes.

Novel Synthetic Biology Approaches for Tailored Production and Functional Enhancement

Synthetic biology provides a powerful toolkit for engineering microorganisms to produce valuable chemicals, including tailored fatty acids. nih.govthe-dna-universe.com The goal is to create microbial cell factories that can sustainably produce specific molecules like this compound. mdpi.com Organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are often used as chassis organisms due to their well-characterized metabolisms and ease of genetic modification. mdpi.comfrontiersin.org

A key strategy involves modifying the native fatty acid synthesis (FAS) pathway. osti.gov The FAS pathway can be engineered to incorporate branched-chain amino acid precursors, leading to the production of BCFAs. osti.gov For example, over-expression of a branched-chain α-keto acid dehydrogenase complex and a specific synthase from B. subtilis has been shown to produce branched-chain molecules. nih.gov

Recent advances in synthetic biology enable more sophisticated control over metabolic pathways. nih.gov This includes enhancing gene expression, improving enzyme activities and substrate specificity, and optimizing metabolic flux to boost product titers. nih.gov For instance, engineering the yeast Yarrowia lipolytica is being explored for the biomanufacturing of unusual fatty acids. rlalab.org These approaches could be harnessed to develop microbial strains capable of producing high levels of this compound with specific chain lengths and branching patterns. The ultimate aim is to create cost-effective and sustainable bioproduction platforms for these valuable compounds. nih.gov

Table 3: Synthetic Biology Strategies for Branched-Chain Fatty Acid Production
StrategyDescriptionOrganism Example
Pathway EngineeringModification of native metabolic pathways, such as the fatty acid synthesis (FAS) pathway, to produce desired molecules. nih.govosti.govE. coli, S. cerevisiae
Heterologous Gene ExpressionIntroducing genes from other organisms to create novel functions. For example, expressing enzymes that favor branched-chain precursors. nih.govE. coli expressing genes from B. subtilis. nih.gov
Metabolic Flux OptimizationEnhancing the flow of metabolites through a desired pathway by upregulating key enzymes or downregulating competing pathways. nih.govYarrowia lipolytica. rlalab.org
Enzyme EngineeringModifying enzymes to improve their activity, stability, or substrate specificity for producing specific BCFA isomers.General approach applicable to various microbial hosts.

Interdisciplinary Research Integrating this compound with Other Biological and Chemical Systems

The future of this compound research lies in its integration with diverse scientific disciplines. Understanding its role requires looking beyond its core metabolism and exploring its interactions within broader biological and chemical contexts.

In microbiology, BCFAs are known to be crucial components of bacterial cell membranes, influencing fluidity and integrity. asm.org Research has shown that the lipid profile of bacteria, including the presence of iso-tridecanoic acid, can be linked to critical functions like antibiotic resistance. uliege.be This connects lipid chemistry with infectious disease research, opening avenues for novel therapeutic strategies that target bacterial lipid metabolism.

In the field of materials science and industrial chemistry, this compound and its precursor, isotridecanol, are valuable intermediates. They are used in the synthesis of surfactants, esters for plasticizers, and lubricants. mdpi.com Interdisciplinary studies linking the specific chemical properties of branched-chain acids—such as their low melting points and oxidative stability—to their performance in these applications are crucial for developing new, high-performance, and potentially bio-based materials. mdpi.com

Furthermore, the interaction of this compound within complex biological systems is a key area of study. For example, lysophosphatidic acid acyltransferase (LPAAT) enzymes, which are critical in building phospholipids, can show substrate preference. One study found that an LPAAT from Shewanella livingstonensis preferred this compound, demonstrating a specific biological role for this particular BCFA in membrane synthesis. mdpi.comresearchgate.net Exploring these specific interactions will be vital to uncovering the full spectrum of this compound's biological functions.

Q & A

Basic: What are the standard analytical techniques for characterizing isotridecanoic acid’s purity and structural integrity?

Answer:
this compound (C₁₃H₂₆O₂, CAS 25448-24-2) requires multi-modal validation due to its branched alkyl chain (iso-C₁₂) and surfactant properties. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm branching patterns and carbon chain integrity .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : For functional group identification (carboxylic acid peaks at ~1700 cm⁻¹) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To detect impurities or isomerization byproducts during synthesis .
  • Titrimetric Methods : Acid-base titration to quantify active carboxylic acid content .
    Experimental design tip: Cross-validate results using at least two complementary methods to mitigate instrument-specific biases .

Basic: How can researchers design reproducible synthesis protocols for this compound?

Answer:
Reproducibility hinges on:

  • Stepwise Documentation : Explicitly report reaction conditions (temperature, solvent ratios, catalysts) and purification steps (e.g., distillation, recrystallization) .
  • Batch Consistency : Use high-purity precursors (≥99%) to minimize side reactions. For example, iso-tridecanol oxidation must avoid over-oxidation to ketones .
  • Control Experiments : Include blank runs and spiked recovery tests to validate yield calculations .
    Data reporting: Adhere to journal guidelines (e.g., Beilstein Journal protocols) to ensure all synthetic steps are traceable .

Advanced: How should researchers reconcile contradictory solubility data for this compound in aqueous vs. non-polar solvents?

Answer:
Discrepancies in solubility studies (e.g., water vs. hexane) often stem from:

  • pH-Dependent Ionization : Carboxylic acid groups dissociate in alkaline conditions, increasing aqueous solubility. Document pH levels during measurements .
  • Temperature Gradients : Solubility in non-polar solvents may vary with thermal history (e.g., hysteresis effects). Use controlled equilibration times .
  • Impurity Interference : Trace surfactants or salts can alter solubility profiles. Pre-purify solvents and validate purity via GC-MS .
    Methodological fix: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing specific contradictions .

Advanced: What statistical approaches are optimal for analyzing this compound’s surfactant efficiency in complex matrices?

Answer:
In multi-phase systems (e.g., emulsions), use:

  • Multivariate Analysis : Principal Component Analysis (PCA) to isolate variables affecting critical micelle concentration (CMC) .
  • Response Surface Methodology (RSM) : Optimize parameters like pH, temperature, and ionic strength .
  • Error Propagation Models : Quantify uncertainty in CMC measurements due to instrument drift or sampling heterogeneity .
    Data validation: Ensure metadata (e.g., sensor calibration logs, sampling protocols) align with ICES standards for reproducibility .

Advanced: How can computational modeling predict this compound’s environmental behavior (e.g., biodegradation pathways)?

Answer:
Leverage:

  • Molecular Dynamics (MD) Simulations : Model interactions between branched chains and microbial enzymes .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate chain branching with biodegradation rates using historical datasets .
  • Life Cycle Assessment (LCA) : Integrate experimental half-life data with ecological compartment models (water, soil) .
    Pitfall avoidance: Validate models against empirical biodegradation assays (e.g., OECD 301F) to ensure predictive accuracy .

Basic: What are the critical stability considerations for storing this compound in laboratory settings?

Answer:

  • Oxidation Prevention : Store under inert gas (N₂/Ar) due to susceptibility to auto-oxidation at carboxylic groups .
  • Temperature Control : Maintain ≤4°C for long-term storage; avoid repeated freeze-thaw cycles .
  • Container Material : Use glass or PTFE-lined containers to prevent leaching from plastics .
    Documentation: Track batch-specific degradation via periodic FTIR/NMR checks and annotate metadata (e.g., storage duration, exposure history) .

Advanced: How to resolve conflicting literature on this compound’s toxicity thresholds in ecotoxicological studies?

Answer:
Contradictions arise from:

  • Test Organism Variability : Standardize assays using OECD-approved species (e.g., Daphnia magna) .
  • Endpoint Selection : Compare LC₅₀ (lethality) vs. EC₅₀ (effect) metrics, clarifying study objectives .
  • Matrix Effects : Account for environmental factors (e.g., humic acids in water) that modulate bioavailability .
    Analytical framework: Apply PICO (Population, Intervention, Comparison, Outcome) to structure meta-analyses of existing data .

Basic: What are the best practices for validating this compound’s surfactant properties in novel formulations?

Answer:

  • Dynamic Light Scattering (DLS) : Measure micelle size distribution under varying concentrations .
  • Surface Tension Analysis : Use the Du Noüy ring method to determine CMC with <5% relative standard deviation .
  • Comparative Testing : Benchmark against commercial surfactants (e.g., sodium dodecyl sulfate) under identical conditions .
    Reporting standard: Follow Analytical Chemistry journal guidelines for instrument parameters and statistical thresholds .

Advanced: How to design interdisciplinary studies linking this compound’s chemical properties to its industrial applications without violating non-commercial constraints?

Answer:

  • Focus on Mechanistic Insights : Study micelle formation kinetics or adsorption isotherms on model surfaces (e.g., silica) .
  • Collaborative Frameworks : Partner with environmental chemists to explore green chemistry applications (e.g., low-toxicity emulsifiers) .
  • Ethical Alignment : Exclude cost/scale-up discussions; emphasize fundamental interactions (e.g., solvent-solute dynamics) .
    Methodological rigor: Use the FINER criteria to ensure novelty and academic relevance .

Advanced: What strategies mitigate isotopic interference in mass spectrometry-based quantification of this compound?

Answer:

  • High-Resolution MS (HRMS) : Resolve ¹³C/²H isotopic peaks using instruments with ≥50,000 resolution .
  • Internal Standards : Use deuterated analogs (e.g., D₂₇-isotridecanoic acid) for matrix-matched calibration .
  • Post-Processing Algorithms : Apply deisotoping software (e.g., XCMS Online) to exclude natural abundance isotopes .
    Validation step: Cross-check with NMR quantification to ensure method accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.